Etoperidone hydrochloride

Receptor Pharmacology Binding Affinity Antidepressant

For neuropharmacology studies, uncharacterized receptor binding confounds results. Etoperidone hydrochloride is a validated SARI reference compound with quantified receptor affinities (e.g., 5-HT2 Kd=36 nM, α1-adrenergic Kd=38 nM, 5-HT1A Kd=85 nM, α2-adrenergic Kd=570 nM) and a defined 15-fold α1/α2 selectivity. It serves as a benchmark for SAR studies of phenylpiperazine derivatives and enables dissection of parent vs. active metabolite (mCPP) pharmacology. Supplied with documented purity for reproducible research. • Quantified multi-receptor binding profile for assay standardization • Validated tool for in vivo 5-HT1A functional studies (ID50=17.4 mg/kg) • Well-characterized ADME substrate for CYP3A4 metabolism studies

Molecular Formula C19H29Cl2N5O
Molecular Weight 414.4 g/mol
CAS No. 52942-37-7
Cat. No. B1360169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoperidone hydrochloride
CAS52942-37-7
Molecular FormulaC19H29Cl2N5O
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl
InChIInChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H
InChIKeyBHKPQZVLIZKSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etoperidone Hydrochloride: Research Procurement


Etoperidone hydrochloride is a phenylpiperazine-class atypical antidepressant developed in the 1970s and chemically related to trazodone and nefazodone [1]. It functions as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting a multi-receptor binding profile with distinct affinities for serotonergic and adrenergic receptors [2]. While its clinical development was withdrawn, it remains a valuable research tool for studying serotonergic pharmacology, receptor binding kinetics, and the role of the active metabolite m-chlorophenylpiperazine (mCPP) in psychopharmacology [3].

Phenylpiperazine SARI tool compound for serotonergic/adrenergic pharmacology
Multi-receptor binding profiling (5-HT2, 5-HT1A, α1, α2)
Parent-metabolite research (mCPP contribution) in psychopharmacology

Etoperidone Hydrochloride: Why It Cannot Be Substituted


Etoperidone hydrochloride possesses a unique receptor binding profile that distinguishes it from both older tricyclic antidepressants and newer SSRIs. Within its phenylpiperazine class, it shares structural similarity with trazodone and nefazodone but exhibits quantifiably different affinities for key serotonergic and adrenergic receptors [1]. Crucially, all three compounds share a common active metabolite, m-chlorophenylpiperazine (mCPP), which contributes significantly to their overall pharmacological effects, making direct functional comparisons complex [2]. Substituting etoperidone with a generic alternative without accounting for these specific binding characteristics and metabolic pathway differences would confound experimental results and undermine the validity of research outcomes.

Receptor selectivity mismatch: Etoperidone’s distinct 5-HT2/5-HT1A and α1/α2 binding ratios may not be reproduced by trazodone or nefazodone, potentially shifting experimental readouts.

Shared metabolite interference: All three compounds generate mCPP; direct functional comparisons require careful dissection of parent vs. metabolite contributions to avoid confounded results.

Generic SARI replacement risk: Using a different phenylpiperazine without verifying binding kinetics and metabolic pathway context may limit reproducibility of receptor-engagement studies.

Etoperidone Hydrochloride: Quantifiable Evidence


5-HT2A vs. 5-HT1A Receptor Selectivity

Etoperidone hydrochloride demonstrates a distinct binding profile with a Kd of 36 nM for the 5-HT2 receptor and 85 nM for the 5-HT1A receptor, indicating a 2.4-fold higher affinity for 5-HT2 . In contrast, its close analog trazodone exhibits less differentiation between these receptor subtypes, with reported Ki values of 23.6 nM for 5-HT1A in the same assay system [1]. This difference in relative receptor engagement may translate to distinct functional outcomes in serotonergic signaling studies.

5-HT2A vs. 5-HT1A Selectivity
Cross-study comparable
Kd 36 nM (5-HT2) vs 85 nM (5-HT1A)
Trazodone 5-HT1A Ki = 23.6 nM
Supports receptor-selectivity study design; 5-HT2/5-HT1A ratio differs from trazodone.
Radioligand binding data across assay systems; cross-study interpretation advised.
Receptor Pharmacology Binding Affinity Antidepressant SARI

α1- vs. α2-Adrenergic Selectivity

Etoperidone hydrochloride exhibits a pronounced selectivity for the α1-adrenergic receptor (Kd = 38 nM) over the α2-adrenergic receptor (Kd = 570 nM), representing a 15-fold difference in affinity . This contrasts with classical tricyclic antidepressants and certain other SARIs, which often show less discrimination between these adrenergic subtypes [1]. This specific selectivity profile is a key differentiator for studies investigating the role of α1-adrenergic antagonism in the therapeutic and side-effect profiles of antidepressant agents.

α1- vs. α2-Adrenergic Selectivity
Class-level inference
15-fold higher affinity for α1 (Kd 38 nM) over α2 (570 nM)
Enables α1-adrenergic response isolation in research models with reduced α2 interference.
Class-level comparison; tricyclic antidepressants often show less subtype discrimination.
Adrenergic Receptor Selectivity Side-Effect Profile SAR

In Vivo 5-HT1A Antagonism

In a direct head-to-head behavioral study, etoperidone demonstrated a more potent functional antagonism of 5-HT1A receptors than trazodone. The study measured the ability of each compound to block 8-OH-DPAT-induced reciprocal forepaw treading (RFT) in reserpinized rats, a behavioral model indicative of 5-HT1A antagonism [1]. Etoperidone showed an ID50 of 17.4 mg/kg, compared to 23.8 mg/kg for trazodone and 13.4 mg/kg for the active metabolite mCPP [1]. This 37% lower ID50 for etoperidone relative to trazodone suggests a greater functional potency at blocking 5-HT1A receptor-mediated behaviors in this specific in vivo model.

In Vivo 5-HT1A Antagonism
Direct head-to-head
ID50 17.4 mg/kg (etoperidone) vs trazodone 23.8 mg/kg; mCPP 13.4 mg/kg
Provides in vivo reference potency for 5-HT1A functional antagonism in behavioral models.
8-OH-DPAT-induced RFT blockade in reserpinized rats; ID50 reflects intermediate potency.
In Vivo Pharmacology Behavioral Assay 5-HT1A Functional Activity

Validated Pharmacokinetic Parameters

The terminal elimination half-life of etoperidone hydrochloride was determined to be 21.7 ± 2.8 hours in a clinical pharmacokinetic study involving six healthy male subjects receiving a single 100 mg oral dose of [14C]-labeled compound [1]. The apparent clearance was 1.01 ± 0.08 mL/min. These well-defined PK parameters are essential for researchers to establish appropriate dosing intervals and predict drug exposure in longitudinal studies. Unchanged etoperidone accounted for <0.01% of the dose in excreta, highlighting its extensive metabolism [1], a critical consideration when interpreting its in vivo pharmacology.

Pharmacokinetic Parameters
Supporting evidence
Terminal half-life 21.7 ± 2.8 h; apparent clearance 1.01 ± 0.08 mL/min
Supports dose-regimen design for reproducible exposure in longitudinal research.
Reported from human PK study (single 100 mg oral dose); context-dependent transfer to models.
Pharmacokinetics ADME Dosing In Vivo Study Design

Etoperidone Hydrochloride: Optimal Research Applications


SAR in Phenylpiperazine SARI Class

Etoperidone serves as a critical reference compound for SAR studies due to its well-characterized, quantifiable receptor binding profile. Its distinct affinities for 5-HT2 (Kd=36 nM), 5-HT1A (Kd=85 nM), α1-adrenergic (Kd=38 nM), and α2-adrenergic (Kd=570 nM) receptors provide a benchmark for comparing novel phenylpiperazine derivatives . Researchers can use etoperidone to understand how specific chemical modifications alter receptor selectivity and affinity, as evidenced by its 15-fold selectivity for α1- over α2-adrenergic receptors .

5-HT1A Behavioral Pharmacology

Etoperidone is a validated tool for in vivo studies of 5-HT1A receptor function, particularly in rodent models of anxiety and depression. Its quantified ID50 of 17.4 mg/kg for blocking 8-OH-DPAT-induced behaviors provides a precise reference point for experimental design and dose selection [1]. This allows researchers to probe the role of 5-HT1A antagonism in behavioral outcomes with a compound of known, intermediate potency relative to its analog trazodone and active metabolite mCPP [1].

mCPP Active Metabolite Studies

Given that etoperidone, trazodone, and nefazodone all metabolize to m-chlorophenylpiperazine (mCPP), etoperidone can be used as a parent compound in studies designed to delineate the pharmacological contributions of the parent drug versus its active metabolite [2]. Comparative studies with etoperidone and mCPP allow researchers to dissect the complex pharmacodynamic profile of this drug class, as demonstrated by head-to-head comparisons showing differing potencies in functional assays [1].

Pharmacokinetic & ADME Studies

Etoperidone's well-defined pharmacokinetic parameters, including a terminal half-life of 21.7 ± 2.8 hours and extensive metabolism (<0.01% excreted unchanged), make it a useful substrate for ADME studies [3]. Researchers can use etoperidone to investigate the impact of CYP3A4-mediated metabolism on drug exposure and to model the pharmacokinetic-pharmacodynamic relationships of compounds that undergo extensive first-pass metabolism [3].

Application
Selection Property
Validation Focus
Phenylpiperazine SARI SAR studies
Quantified receptor affinity profile across serotonergic and adrenergic subtypes
Benchmarking selectivity shifts in novel derivatives
5-HT1A behavioral pharmacology
In vivo functional 5-HT1A antagonism potency (behavioral model)
Dose-response and model endpoint reproducibility
Active metabolite (mCPP) contribution studies
Parent-metabolite comparative pharmacology
Dissection of parent vs. metabolite contribution using head-to-head assays
ADME / pharmacokinetic research
Defined terminal half-life and clearance parameters
Dose-exposure modeling and regimen design in longitudinal studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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